molecular formula C14H12N2OS B5647199 n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine CAS No. 6520-21-4

n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B5647199
CAS No.: 6520-21-4
M. Wt: 256.32 g/mol
InChI Key: VWWMGXVNEZCWSA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines a furan ring, a phenyl group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-5-11(6-3-1)13-10-18-14(16-13)15-9-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMGXVNEZCWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983783
Record name N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6520-21-4
Record name N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxaldehyde, 4-phenylthiazol-2-amine, and a suitable base.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Furan-2-carboxaldehyde is reacted with 4-phenylthiazol-2-amine in the presence of a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological pathways, leading to its therapeutic effects.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating their activity and resulting in various biological responses.

    Pathway Modulation: The compound can affect signaling pathways within cells, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.

    N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide: This compound has a similar structure and is investigated for its antimicrobial activity.

    N-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: A simpler analog without the phenyl group, used in various chemical and biological studies.

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